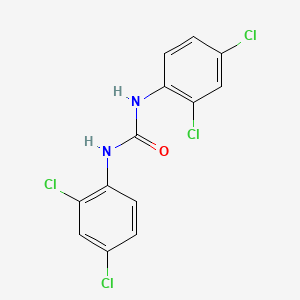

1,3-Bis(2,4-dichlorophenyl)urea

Description

Significance of Urea (B33335) Linkages in Synthetic Organic Chemistry

The urea linkage, characterized by a carbonyl group bonded to two nitrogen atoms, is a fundamental functional group in synthetic organic chemistry. nih.govwikipedia.org Its importance is rooted in its unique structural and electronic properties. The urea moiety is planar and relatively rigid due to resonance, which imparts conformational stability to molecules that contain it. This structural predictability is highly valuable in the design of complex molecular architectures.

Furthermore, the two N-H groups of the urea linkage are excellent hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. nih.gov This dual hydrogen-bonding capability allows urea-based molecules to form strong and directional intermolecular interactions, leading to the formation of well-defined supramolecular structures. The stability and predictable bonding patterns of the urea linkage make it a crucial component in the development of synthetic receptors, organocatalysts, and materials with specific self-assembling properties. The synthesis of urea by Friedrich Wöhler in 1828 from inorganic starting materials is widely considered a landmark event that marked the beginning of modern organic chemistry. nih.govquora.com

Evolution of Diarylurea Compounds in Academic Exploration

Diarylurea compounds, which feature a urea linkage flanked by two aryl (aromatic ring) groups, have seen a remarkable evolution in academic research. Initially, studies focused on their basic synthesis and chemical properties. However, the recognition of their potent biological activities and their capacity for molecular recognition has propelled them to the forefront of various research fields.

In recent decades, diarylureas have gained significant attention as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous therapeutic agents. researchgate.netresearchgate.net This is largely due to their ability to act as kinase inhibitors, which are crucial in cancer therapy. researchgate.netnih.gov Beyond medicinal applications, the strong hydrogen-bonding capabilities of diarylureas have been harnessed in the field of supramolecular chemistry to construct intricate molecular assemblies, such as gels, liquid crystals, and anion sensors. The versatility of the diarylurea framework allows for systematic modifications of the aryl substituents, enabling the fine-tuning of their electronic and steric properties to achieve desired functions. nih.govnih.gov

Positioning of 1,3-Bis(2,4-dichlorophenyl)urea within Contemporary Chemical Research

This compound is a specific diarylurea that has found its place in contemporary chemical research, primarily in applied contexts. The presence of two chlorine atoms on each phenyl ring at the 2 and 4 positions significantly influences the electronic character of the molecule, enhancing the hydrogen-bond donating capacity of the N-H protons.

While some of its isomers, such as 1,3-bis(3,5-dichlorophenyl)urea (B1682623), have been investigated for their anticancer properties, the research focus on the 2,4-dichloro isomer has been more specialized. It has been identified as a metabolite of the herbicide diuron, which has led to its study in the context of environmental science and toxicology. Its synthesis is typically achieved through the reaction of 2,4-dichloroaniline (B164938) with a suitable carbonyl source.

Although detailed research on its application in cutting-edge fields like bespoke organocatalysis or highly selective anion recognition is not as extensive as for some other diarylurea derivatives, its fundamental structure embodies the key features that make this class of compounds a continued subject of academic and industrial interest.

| Property | Value |

| Molecular Formula | C₁₃H₈Cl₄N₂O |

| Molecular Weight | 350.03 g/mol |

| Appearance | White to off-white powder |

| Melting Point | Not available |

| Solubility | Soluble in many organic solvents |

| CAS Number | 55268-52-5 |

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2,4-dichlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl4N2O/c14-7-1-3-11(9(16)5-7)18-13(20)19-12-4-2-8(15)6-10(12)17/h1-6H,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKKWBCOWZDNRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20307321 | |

| Record name | 1,3-bis(2,4-dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55268-52-5 | |

| Record name | NSC190721 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-bis(2,4-dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS(2,4-DICHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes for 1,3-Bis(2,4-dichlorophenyl)urea

The creation of this compound relies on fundamental organic reactions, with several established routes offering distinct advantages and challenges.

Nucleophilic Addition-Elimination Reaction Pathways

A primary and widely utilized method for synthesizing ureas involves the reaction of an amine with an isocyanate. In the case of this compound, this would theoretically involve the reaction of 2,4-dichloroaniline (B164938) with 2,4-dichlorophenyl isocyanate. This reaction proceeds through a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to form the stable urea (B33335) linkage.

While direct, this pathway's efficiency can be influenced by the reactivity of the starting materials and the reaction conditions. The presence of electron-withdrawing chlorine atoms on the phenyl rings can affect the nucleophilicity of the amine and the electrophilicity of the isocyanate, thereby influencing the reaction rate.

Phosgene (B1210022) and Phosgene-Equivalent Based Methodologies

Historically, phosgene (COCl₂) has been a cornerstone reagent in the synthesis of isocyanates, which are key intermediates in urea production. newdrugapprovals.org The reaction of an amine with phosgene generates a carbamoyl (B1232498) chloride, which upon treatment with another equivalent of amine, yields the corresponding urea. newdrugapprovals.org Industrially, phosgene is produced by passing purified carbon monoxide and chlorine gas through a bed of porous activated carbon, which acts as a catalyst. newdrugapprovals.org

However, due to the extreme toxicity of phosgene gas, safer alternatives known as phosgene-equivalents have been developed. rsc.org Triphosgene (B27547), a solid and therefore more manageable compound, can be used as a substitute for phosgene. newdrugapprovals.orgrsc.org It decomposes to generate phosgene in situ, minimizing the risks associated with handling the gaseous form. newdrugapprovals.org Other reagents like di-tert-butyl dicarbonate (B1257347) and 1,1'-carbonyldiimidazole (B1668759) also serve as safer alternatives for introducing the carbonyl group in urea synthesis. rsc.org

Catalyst-Free Synthetic Approaches

Recent advancements in green chemistry have spurred the development of catalyst-free methods for urea synthesis. One such approach involves the reaction of amines with potassium isocyanate in water, eliminating the need for organic solvents and catalysts. nih.gov This method has been shown to be efficient for producing a variety of N-substituted ureas in good to excellent yields with high purity. nih.gov The process is not only environmentally friendly but also scalable, making it suitable for large-scale industrial applications. nih.gov

Another notable catalyst-free method involves the condensation of an aniline (B41778) derivative with urea at elevated temperatures in a high-boiling solvent. This approach avoids the use of toxic phosgene and isocyanates altogether.

Optimization of Reaction Conditions and Process Parameters

The efficiency and success of synthesizing this compound are highly dependent on the careful control of various reaction conditions.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent plays a pivotal role in the synthesis of ureas. The solvent must be able to dissolve the reactants to a sufficient extent to allow for an efficient reaction. For reactions involving isocyanates, aprotic solvents are generally preferred to avoid side reactions with the solvent.

In the condensation reaction between an aniline and urea, high-boiling solvents such as orthodichlorobenzene are often employed. These solvents facilitate a homogeneous reaction mixture and allow for the high temperatures required to drive the reaction to completion. The use of water as a solvent in catalyst-free methods represents a significant step towards more sustainable chemical processes. nih.gov

Role of Basic Catalysts and Reagents

In many urea synthesis protocols, basic catalysts or reagents are employed to facilitate the reaction. For instance, in reactions involving the use of phosgene or its equivalents, a base is often added to neutralize the hydrogen chloride (HCl) byproduct. Pyridine is a commonly used base for this purpose.

In some synthetic routes, the amine reactant itself can act as a base to neutralize any acidic byproducts. The choice of base and its stoichiometry are critical parameters that need to be optimized to ensure high yields and minimize the formation of unwanted side products.

Temperature and Stoichiometric Control in Synthesis

The synthesis of symmetrically substituted diaryl ureas, such as this compound, typically involves the reaction of the corresponding aniline, in this case, 2,4-dichloroaniline, with a phosgene equivalent or urea itself. Precise control of temperature and stoichiometry is critical to maximize yield and minimize the formation of byproducts.

One common method involves the reaction of 2,4-dichloroaniline with triphosgene, a safer alternative to phosgene gas. In a typical procedure for a related compound, 1,3-bis(3,5-dichlorophenyl)urea (B1682623), the reaction is carried out at a controlled temperature of 0–5°C. youtube.com A stoichiometric ratio of 2:1 of the aniline to triphosgene is often employed to ensure complete conversion of the phosgene equivalent. youtube.com The use of a base, such as triethylamine, is also crucial to neutralize the hydrogen chloride gas that is formed during the reaction, driving the equilibrium towards the product. youtube.com

Alternatively, the synthesis can be achieved by heating 2,4-dichloroaniline with urea at elevated temperatures, typically in a high-boiling solvent like orthodichlorobenzene. For the synthesis of the related 1-(3,4-dichlorophenyl)urea, temperatures in the range of 160–225°C are utilized, with an optimal range of 180–205°C to minimize side reactions. In such cases, a stoichiometric excess of urea (50–100%) is used to drive the reaction to completion.

Table 1: Key Parameters in the Synthesis of Diaryl Ureas

| Parameter | Phosgene/Triphosgene Method | Urea Method |

| Reactants | 2,4-dichloroaniline, Triphosgene | 2,4-dichloroaniline, Urea |

| Stoichiometry | ~2:1 (Aniline:Triphosgene) | 1:1.5 - 1:2 (Aniline:Urea) |

| Temperature | 0–5°C | 160–225°C |

| Solvent | Dichloromethane | Orthodichlorobenzene |

| Additives | Triethylamine (acid scavenger) | None |

Scalability Considerations in Laboratory Synthesis

The scalability of the synthesis of this compound is an important consideration for its practical application in research and development. The synthesis of the related 1,3-bis(3,5-dichlorophenyl)urea has been successfully demonstrated on a gram scale without the need for column chromatography for purification, suggesting that the synthesis of the 2,4-dichloro isomer is also amenable to scale-up. ic.ac.uk

For larger scale preparations, the choice of synthetic route can impact the feasibility and safety of the process. The use of triphosgene, while effective, involves handling a toxic reagent and requires careful control of reaction conditions. The direct reaction with urea, although requiring higher temperatures, might be more suitable for larger scales due to the lower toxicity of the starting materials.

Purification at a larger scale can often be achieved through recrystallization. For instance, an ethanol-water system has been shown to be effective for purifying related diaryl ureas. The choice of solvent for recrystallization is critical to ensure high purity and recovery of the final product.

Chemical Reactivity and Derivatization Studies of the Urea Core

The urea functional group in this compound is the most reactive site in the molecule and can undergo various chemical transformations. The electron-withdrawing nature of the two 2,4-dichlorophenyl groups influences the reactivity of the urea nitrogens and the carbonyl carbon.

Reactivity Towards Oxidizing Agents

Diaryl ureas can be susceptible to oxidation, though the specific products will depend on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can potentially lead to the degradation of the molecule. libretexts.orglibretexts.orgresearchgate.netnih.gov Under harsh conditions, oxidation could lead to the cleavage of the phenyl rings or the urea linkage itself. However, specific studies on the controlled oxidation of this compound are not widely reported in the available literature.

Reactivity Towards Reducing Agents

Substitution Reactions on the Urea Bridge

The nitrogen atoms of the urea bridge in 1,3-diaryl ureas are nucleophilic and can undergo substitution reactions, such as alkylation and acylation. The presence of two aryl groups, however, can sterically hinder these reactions.

N-alkylation of ureas can be achieved using alkylating agents in the presence of a base. researchgate.net For instance, N-methylation could potentially be achieved using a methylating agent like methyl iodide. Acylation reactions, such as N-acetylation with acetyl chloride or acetic anhydride, would introduce an acetyl group onto one or both of the urea nitrogens. These derivatization reactions would significantly alter the chemical properties of the parent molecule.

Table 2: Potential Derivatization Reactions of the Urea Core

| Reaction Type | Reagents | Potential Product |

| N-Alkylation | Alkyl halide (e.g., CH3I), Base | N-Alkyl-1,3-bis(2,4-dichlorophenyl)urea |

| N-Acylation | Acyl halide (e.g., CH3COCl), Base | N-Acyl-1,3-bis(2,4-dichlorophenyl)urea |

Advanced Spectroscopic Characterization and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the ¹H NMR spectrum of 1,3-bis(2,4-dichlorophenyl)urea, the signals from the protons on the aromatic rings and the urea (B33335) (N-H) groups provide definitive structural information. The molecule's symmetry influences the number and pattern of signals observed.

The two 2,4-dichlorophenyl rings are chemically equivalent, and within each ring, there are three aromatic protons. These protons are in distinct chemical environments and would be expected to produce a unique set of signals.

Aromatic Protons (Ar-H): The three protons on each dichlorophenyl ring would exhibit complex splitting patterns due to spin-spin coupling with each other. The proton at the 5-position is expected to appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position would likely be a doublet of doublets, coupled to the protons at the 5- and 3-positions. The proton at the 3-position would appear as a doublet. The exact chemical shifts (δ) would be in the typical aromatic region, generally between 7.0 and 8.5 ppm, influenced by the electron-withdrawing effects of the chlorine atoms and the urea bridge.

Urea Protons (N-H): The two N-H protons of the central urea moiety would typically appear as a single, broad singlet in the spectrum. Its chemical shift can be highly variable, often appearing between 8.0 and 10.0 ppm, and is sensitive to solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Spectral Data for this compound (Note: Data is predicted based on chemical structure and analysis of related compounds.)

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic H | ~7.0 - 8.5 | Doublet, Doublet of Doublets |

| Urea N-H | ~8.0 - 10.0 | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of seven distinct carbon signals would be expected due to the molecule's symmetry: six from the aromatic rings and one from the urea carbonyl group.

Aromatic Carbons: Each of the six unique carbon atoms in the 2,4-dichlorophenyl ring would produce a separate signal. The carbons directly bonded to chlorine atoms (C-Cl) would be shifted downfield. The chemical shifts for these aromatic carbons typically appear in the range of 115-140 ppm. For the closely related isomer, 1,3-bis(3,5-dichlorophenyl)urea (B1682623), observed aromatic carbon signals fall within this range nih.gov.

Carbonyl Carbon (C=O): The carbon atom of the urea's carbonyl group is characteristically deshielded and would appear as a single peak at a lower field, typically in the range of 150-160 ppm. For instance, the carbonyl carbon in 1-(3,5-dichlorophenyl)-3-isopropylurea has been observed at approximately 153.4 ppm rsc.org.

Table 2: Expected ¹³C NMR Spectral Data for this compound (Note: Data is predicted based on chemical structure and analysis of related compounds.)

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C-H | ~115 - 135 |

| Aromatic C-Cl | ~125 - 140 |

| Aromatic C-N | ~135 - 145 |

| Urea C=O | ~150 - 160 |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would display several characteristic absorption bands corresponding to its key functional groups. These bands serve as a molecular fingerprint.

N-H Stretching: The N-H bonds of the urea group would give rise to a distinct absorption band, typically in the region of 3300-3400 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group is expected between 1630 and 1680 cm⁻¹. This is a hallmark of the urea functional group.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings would appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching of the carbon-nitrogen bonds would be visible in the 1200-1350 cm⁻¹ range.

C-Cl Stretching: Strong absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

For the isomer 1,3-bis(3,5-dichlorophenyl)urea, IR spectra have been recorded using a KBr-pellet technique, confirming these characteristic absorption regions nih.gov.

Table 3: Expected Characteristic IR Absorption Bands for this compound (Note: Data is predicted based on functional group analysis and data from related compounds.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3400 |

| Carbonyl (C=O) | Stretching | 1630 - 1680 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Amine (C-N) | Stretching | 1200 - 1350 |

| Chloroalkane (C-Cl) | Stretching | 600 - 800 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Cl bonds, which may be weak or absent in the IR spectrum. Although specific experimental data for this compound is scarce, published Raman spectra exist for its isomer, 1,3-bis(3,5-dichlorophenyl)urea, highlighting its utility in providing a complete vibrational profile nih.gov.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

The monoisotopic mass of this compound (C₁₃H₈Cl₄N₂O) is 347.9391 Da uni.lu. In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at this m/z value. Due to the presence of four chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks, with the relative intensities determined by the statistical distribution of these isotopes.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. Furthermore, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can aid in identification. For the protonated molecule ([M+H]⁺), the predicted CCS value is 172.8 Ų uni.lu.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 348.94638 | 172.8 |

| [M+Na]⁺ | 370.92832 | 182.3 |

| [M-H]⁻ | 346.93182 | 176.2 |

| [M+NH₄]⁺ | 365.97292 | 186.9 |

| [M+K]⁺ | 386.90226 | 175.3 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, allowing for the calculation of a unique elemental formula.

The theoretical monoisotopic mass of this compound (C₁₃H₈Cl₄N₂O) is 347.9391 Da. uni.lu HRMS analysis can confirm this mass with a high level of confidence, distinguishing it from other compounds with similar nominal masses. The high-resolution capability is crucial for confirming the molecular formula and identifying potential isobaric interferences.

Predicted collision cross-section (CCS) values, which provide information about the three-dimensional shape of the ion in the gas phase, can also be calculated for different adducts of the molecule. uni.lu These predictions, when compared with experimental data, further enhance the confidence in the compound's identification.

Below is a table of predicted adducts and their corresponding m/z values for this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 348.94638 |

| [M+Na]⁺ | 370.92832 |

| [M-H]⁻ | 346.93182 |

| [M+NH₄]⁺ | 365.97292 |

| [M+K]⁺ | 386.90226 |

| [M+H-H₂O]⁺ | 330.93636 |

| [M+HCOO]⁻ | 392.93730 |

| [M+CH₃COO]⁻ | 406.95295 |

Data sourced from PubChemLite. uni.lu

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry to analyze polar molecules like this compound. It allows for the ionization of the analyte directly from a solution into the gas phase, typically by forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, with minimal fragmentation.

In the analysis of related dichlorophenyl urea compounds, ESI has been successfully employed. For instance, in studies of a similar compound, 1,3-bis(3,5-dichlorophenyl)urea (also known as COH-SR4), ESI was used to introduce the elute from a liquid chromatography column into a tandem mass spectrometer. nih.gov This approach enabled the monitoring of specific transitions in positive ion mode, demonstrating the utility of ESI for the sensitive detection and quantification of such compounds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within a molecule. When this compound is exposed to UV-Vis light, electrons in the molecule can be excited from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of compounds containing phenylurea structures typically exhibits absorption bands corresponding to π→π* transitions within the aromatic rings and the urea functional group. researchgate.net The presence of chlorine substituents on the phenyl rings can influence the position and intensity of these absorption maxima. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and assign the observed experimental absorption bands to specific electronic transitions. researchgate.net

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are indispensable for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products. unr.edu.ar

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical substances and research chemicals. unr.edu.ar For a compound like this compound, a reversed-phase HPLC method would typically be employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

Advanced detectors, such as diode array detectors (DAD) or mass spectrometers (MS), are coupled with HPLC to provide comprehensive data. dphen1.com A DAD can provide UV spectra of the analyte and any impurities, aiding in their identification. HPLC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, allowing for the precise identification of impurities even at trace levels. nih.gov The development of a validated HPLC method is crucial for ensuring that the analysis is accurate, precise, linear, and robust, in line with regulatory guidelines where applicable. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. While direct analysis of this compound by GC-MS might be challenging due to its relatively low volatility and potential for thermal degradation, it is a valuable tool for identifying related volatile impurities or by-products from its synthesis. nih.gov

In GC-MS, the sample is vaporized and separated based on boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a "fingerprint" of the molecule, which can be compared against spectral libraries for identification. For example, the GC-MS analysis of the related compound 1,3-bis(3,5-dichlorophenyl)urea shows a top peak at an m/z of 161 in its mass spectrum. nih.gov This information is critical for impurity profiling and ensuring the quality of the target compound.

Crystallographic and Solid State Investigations

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. While extensive searches of scientific literature and crystallographic databases did not yield a specific public record for the single-crystal structure of 1,3-Bis(2,4-dichlorophenyl)urea, this section outlines the analytical approach and the expected structural features based on studies of closely related diaryl ureas.

The analysis of a hypothetical crystal structure of this compound would reveal key intramolecular details. The central urea (B33335) moiety (N-C(O)-N) is expected to be largely planar. The conformation of the molecule is defined by the torsion angles between the planar urea unit and the two 2,4-dichlorophenyl rings. In many N,N'-diaryl ureas, the phenyl rings are twisted out of the plane of the urea group. For instance, in the crystal structure of N,N′-Bis(4-chlorophenyl)urea, the aromatic ring is twisted by 51.6(1)° relative to the N-C(=O)-N plane nih.gov. The precise bond lengths and angles of the urea group and the aromatic rings, including the C-Cl bonds, would be determined, providing insight into the electronic effects of the substituents.

Table 1: Representative Crystallographic Data for a Diaryl Urea (Hypothetical for Title Compound) (Note: This table is illustrative and based on typical values for related compounds, as specific data for this compound is not publicly available.)

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pna2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 110 |

A primary determinant of the crystal packing in diaryl ureas is the formation of hydrogen bonds involving the N-H donors and the carbonyl oxygen acceptor of the urea group. Typically, these interactions lead to the formation of a robust one-dimensional tape or ribbon motif, characterized by bifurcated N-H···O hydrogen bonds researchgate.netnih.gov. In this arrangement, each urea molecule is linked to two neighbors, creating a chain that propagates through the crystal lattice.

However, the presence of strongly electron-withdrawing substituents on the aryl rings, such as chlorine atoms, can sometimes alter or disrupt this classic urea tape synthon researchgate.net. Alternative hydrogen bonding patterns, such as N-H···Cl interactions or catemeric chains, might be observed. A detailed crystallographic analysis would quantify the geometry of these hydrogen bonds.

Table 2: Typical Hydrogen Bond Parameters in Diaryl Ureas (Note: This table is illustrative. Specific data for this compound is not publicly available.)

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|

Additionally, C-H···π interactions, where a C-H bond from one molecule points towards the electron-rich π-system of an aromatic ring on a neighboring molecule, are common in the crystal structures of aromatic compounds and would be expected to play a role in the three-dimensional assembly of this compound mdpi.com. The presence of chlorine atoms could also introduce Cl···Cl or C-H···Cl interactions, further directing the crystal packing.

Polymorphism and Cocrystal Formation Research

The ability of a compound to exist in multiple crystalline forms (polymorphism) or to crystallize with another molecule (cocrystallization) is of significant interest in materials science.

Polymorphism arises from different arrangements of molecules in the crystal lattice, leading to distinct physical properties. Studies on related compounds, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, have revealed the existence of multiple polymorphic forms stemming from conformational flexibility rsc.org. For this compound, different polymorphs could potentially be obtained by varying crystallization conditions like solvent and temperature. Each polymorph would have a unique crystal structure and would need to be characterized by methods such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared spectroscopy (IR). To date, no specific polymorphs of this compound have been reported in the surveyed literature.

Cocrystallization is a technique used to modify the physical properties of a solid by combining it with a suitable coformer molecule. Urea and its derivatives are excellent candidates for forming cocrystals due to their strong hydrogen bonding capabilities rsc.orgresearchgate.net. The design of cocrystals containing this compound would involve selecting coformers with complementary functional groups, such as carboxylic acids or pyridines, that can form robust hydrogen-bonded synthons with the urea moiety. While general principles of urea-based cocrystal design are well-established, specific research into the cocrystal phases of this compound has not been found in the public domain.

Solvent-Induced Morphological Variations in Crystals

The morphology of crystals of this compound is highly dependent on the solvent system from which they are grown. While specific studies detailing the solvent-induced morphological variations for this exact compound are not extensively documented in the reviewed literature, general principles observed in related N,N'-diphenylurea compounds can be applied. The solvent's polarity, hydrogen bonding capability, and viscosity can influence the relative growth rates of different crystal faces, leading to distinct crystal habits.

For instance, in solvents that can effectively solvate the urea's N-H and C=O groups, the strong intermolecular hydrogen bonding between urea molecules might be disrupted, potentially leading to different packing arrangements or the inclusion of solvent molecules into the crystal lattice. Conversely, non-polar solvents are less likely to interfere with the primary hydrogen-bonding motifs, often resulting in morphologies that reflect the intrinsic, self-assembling nature of the urea tape or sheet structures. The dichlorophenyl groups also introduce potential for specific interactions with certain solvents, further influencing the final crystal shape.

Illustrative Solvent Effects on Crystal Habit of Diarylureas

| Solvent Type | Probable Crystal Morphology | Rationale |

| Polar Protic (e.g., Ethanol) | Needles, Plates | Solvent competes for hydrogen bonding sites, potentially slowing growth along directions of strong urea-urea interactions. |

| Polar Aprotic (e.g., Acetone) | Prisms, Blocks | Solvent interacts with the dipole of the urea group, but with less direct competition for N-H donors, allowing for more uniform growth. |

| Non-Polar (e.g., Toluene) | Fibrous, As-grown aggregates | Minimal solvent interference allows the strong directional hydrogen bonding of the urea groups to dominate, leading to anisotropic growth. |

This table is illustrative and based on general principles of diarylurea crystallization; specific experimental data for this compound may vary.

Supramolecular Assembly and Crystal Engineering Principles

The field of supramolecular chemistry focuses on the non-covalent interactions that guide the assembly of molecules into well-defined, functional structures. This compound is an excellent candidate for study in this area due to the predictable and robust nature of the urea-urea hydrogen bond.

Utilization of Urea Motifs for Supramolecular Construction (Gels, Capsules)

The urea group is a powerful and highly directional hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of strong, self-complementary N-H···O=C hydrogen bonds. In many diarylureas, this leads to the formation of one-dimensional hydrogen-bonded tapes or ribbons. These primary supramolecular structures can then further assemble through weaker interactions, such as π-π stacking of the aromatic rings, to form more complex architectures like fibers, which can entangle to create supramolecular gels.

The formation of gels from bis-urea compounds is a well-documented phenomenon. The process typically involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool. As the solution cools, the solubility of the urea derivative decreases, and the molecules begin to self-assemble into fibrous networks that immobilize the solvent, resulting in a gel. The properties of these gels, such as their thermal stability and mechanical strength, are directly related to the strength and density of the non-covalent interactions within the network. The presence of the dichlorophenyl groups in this compound can enhance the gelation properties by promoting π-π stacking between the aromatic rings, which complements the primary hydrogen-bonding interactions.

Beyond gels, the directional nature of urea-based hydrogen bonding can be harnessed to construct discrete, closed structures like supramolecular capsules. While often requiring more complex, pre-organized molecular designs, the fundamental principle of using the urea motif to direct assembly remains the same.

Strategies for Directing Solid-State Architectures

Crystal engineering aims to control the assembly of molecules in the solid state to achieve desired material properties. For N,N'-diphenylurea derivatives, several strategies can be employed to direct their solid-state architectures. The primary tool is the modification of the phenyl rings with substituents. These substituents can influence the crystal packing in several ways:

Steric Effects: Bulky substituents can hinder or alter the typical hydrogen-bonded tape formation, forcing the molecules into different packing arrangements.

Electronic Effects: Electron-withdrawing or -donating groups on the phenyl rings can modulate the hydrogen-bonding strength of the urea N-H protons and the C=O oxygen. For this compound, the electron-withdrawing chlorine atoms are expected to increase the acidity of the N-H protons, leading to stronger hydrogen bonds.

Specific Interactions: Substituents can introduce new intermolecular interactions, such as halogen bonding (C-Cl···O or C-Cl···π), which can compete with or complement the primary hydrogen-bonding and π-π stacking interactions.

A common strategy in the crystal engineering of ureas is co-crystallization. By introducing a second molecule that can form strong, predictable interactions with the urea derivative, it is possible to create novel crystalline structures with altered properties. For example, co-crystallization with molecules that are strong hydrogen bond acceptors can disrupt the self-complementary urea-urea hydrogen bonds and lead to the formation of new, heterodimeric motifs.

Illustrative Crystallographic Data of Related Diphenylurea Compounds

| Compound | Crystal System | Space Group | Key Interactions | Reference |

| 1,3-Diphenylurea | Orthorhombic | Pna2₁ | N-H···O hydrogen bonds | |

| N,N'-Bis(pentafluorophenyl)urea | Monoclinic | P2₁/c | N-H···O hydrogen bonds, π-π stacking |

This table provides examples of crystallographic data for related compounds to illustrate the types of structures formed and is not data for this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 1,3-Bis(2,4-dichlorophenyl)urea, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be used to determine its optimized structure. This analysis reveals key structural parameters. While specific research detailing these parameters for this compound is not available in the provided search results, a typical output would include the bond lengths, bond angles, and dihedral angles.

Electronic structure analysis provides information about the distribution of electrons within the molecule. This includes the calculation of Mulliken atomic charges, which estimate the partial charge on each atom, and the generation of molecular electrostatic potential (MEP) maps. The MEP surface helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Phenylurea Derivative (Hypothetical Data)

| Parameter | Bond | Value |

| Bond Length | C=O | ~1.25 Å |

| N-C(O) | ~1.38 Å | |

| C-N(H) | ~1.42 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle | N-C-N | ~115° |

| C-N-C(O) | ~125° | |

| Dihedral Angle | C-N-C(O)-N | ~170° |

Note: This table is illustrative. Specific values for this compound would require dedicated computational studies.

Vibrational Frequencies and Spectroscopic Property Prediction

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic vibrational frequencies, one can assign the observed experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov These calculations are crucial for confirming the molecular structure and understanding its dynamics. researchgate.net

The prediction involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set limitations. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO-LUMO Energy Gaps and Their Implications for Reactivity

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.govgrowingscience.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. growingscience.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive, as less energy is required for electronic excitation. nih.gov This energy gap is also related to the molecule's ability to absorb light; a smaller gap corresponds to absorption at longer wavelengths. schrodinger.com

Table 2: Representative Frontier Molecular Orbital Energies (Hypothetical Data)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Note: This table is illustrative. Specific values for this compound would require dedicated computational studies.

Analysis of Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more detailed understanding of the molecule's stability and reactivity.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Local reactivity descriptors, such as Fukui functions, can also be determined to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Non-Covalent Interaction (NCI) Analysis and Topological Studies

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in the supramolecular chemistry and crystal packing of molecules. NCI analysis is a computational technique used to visualize and characterize these weak interactions in real space. It is based on the electron density and its derivatives.

Topological studies, such as the Quantum Theory of Atoms in Molecules (QTAIM), analyze the electron density to partition a molecule into atomic basins and characterize the chemical bonds and non-covalent interactions based on the properties of the bond critical points (BCPs). While specific NCI and topological studies for this compound were not found, such analyses would be instrumental in understanding its crystal engineering and molecular recognition properties.

Reduced Density Gradient (RDG) Maps for Weak Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize weak non-covalent interactions within a molecule and between molecules. This technique is based on the electron density (ρ) and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, different types of interactions can be identified.

For aromatic compounds like this compound, RDG maps can reveal:

Van der Waals interactions: Typically found in the regions of the phenyl rings.

Hydrogen bonds: The urea (B33335) moiety (-NH-CO-NH-) can act as both a hydrogen bond donor and acceptor, leading to intramolecular and intermolecular hydrogen bonding.

Repulsive interactions: Steric clashes between the bulky dichlorophenyl groups can also be visualized.

While specific RDG analysis for this compound is not extensively detailed in the provided search results, the methodology is widely applied to similar molecules. chemrxiv.org The analysis typically shows large, low-density basins corresponding to van der Waals interactions and smaller, higher-density spikes indicating hydrogen bonds or steric repulsions. chemrxiv.org

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide a reliable description of electron pairing and localization in a molecule. researchgate.netresearchgate.netchemrxiv.orgjussieu.fr ELF analysis, in particular, is used to visualize core electrons, covalent bonds, and lone pairs, with values ranging from 0 to 1, where a high value indicates strong electron localization. chemrxiv.orgjussieu.fr

In the context of this compound, ELF and LOL investigations would be expected to show:

High localization around the nitrogen and oxygen atoms of the urea group, corresponding to lone pair electrons.

Covalent bonding basins between the atoms of the phenyl rings and the urea linkage.

The influence of the electron-withdrawing chlorine atoms on the electron distribution of the phenyl rings.

These analyses help in understanding the electronic structure and reactivity of the molecule. canterbury.ac.uk

Molecular Dynamics Simulations (General Conformational Behavior)

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide valuable information about its conformational landscape.

Key insights from MD simulations would include:

Rotational barriers: The energy barriers associated with the rotation around the C-N bonds of the urea linkage and the C-N bonds connecting the phenyl rings.

Preferred conformations: Identification of the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum, in a solvent).

Flexibility: The degree of flexibility in the phenyl rings and the central urea unit.

While a specific MD simulation study for this compound was not found in the search results, such studies on similar molecules reveal that the conformational flexibility is a key determinant of their biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Effects

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com

Development of Predictive Models for Specific Non-Human Biological Activities

QSAR models have been developed for various classes of compounds to predict their activity against non-human targets. nih.govnih.gov For phenylurea derivatives, QSAR studies have been conducted to predict their herbicidal and anti-malarial activities. nih.gov For instance, in a study on phenylurea-substituted 2,4-diamino-pyrimidines, QSAR analysis indicated that lipophilicity is a key driver for improved anti-malarial activity. nih.gov

The general workflow for developing a predictive QSAR model involves:

Data Set Preparation: A set of molecules with known biological activities is selected.

Descriptor Calculation: Molecular descriptors (physicochemical, topological, etc.) are calculated for each molecule.

Model Building: A mathematical model is created using statistical methods like multiple linear regression or machine learning algorithms. nih.govresearchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

Analysis of Molecular Descriptors Correlated with Activity

A crucial part of QSAR modeling is the identification of molecular descriptors that are significantly correlated with the biological activity of interest. researchgate.net These descriptors provide insights into the structural features that are important for a compound's activity.

For phenylurea compounds, important descriptors often include:

Lipophilicity (logP): As seen in anti-malarial studies, this descriptor is often critical for membrane permeability and reaching the target site. nih.gov

Electronic descriptors: Parameters like HOMO and LUMO energies can be important for understanding the reactivity of the compounds.

Topological descriptors: These describe the size, shape, and branching of the molecule.

Steric descriptors: Molar refractivity and other descriptors related to the volume and bulk of the molecule can influence how it fits into a binding site.

Molecular Docking and Ligand-Protein Interaction Studies (Non-Clinical Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govbiomedpharmajournal.orgnjppp.com This method is widely used in drug discovery to understand how a ligand might interact with its target protein at the atomic level.

For this compound and related compounds, molecular docking studies have been used to investigate their binding to various non-clinical targets. For example, in the study of phenylurea-substituted 2,4-diamino-pyrimidines, docking was used to predict the binding mode with Plasmodium berghei calcium-dependent protein kinase 1 (PbCDPK1). nih.gov The study predicted that the urea group forms hydrogen bonds with acidic residues in the ATP binding site of the enzyme. nih.gov

A typical molecular docking workflow includes:

Preparation of the protein and ligand structures.

Defining the binding site on the protein.

Running the docking algorithm to generate different binding poses.

Scoring and ranking the poses based on their predicted binding affinity.

Analyzing the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions).

Binding Mode Analysis with Non-Human Enzymes (e.g., Urease, Photosystem II)

Computational docking and molecular dynamics simulations are standard methods used to investigate how molecules like substituted phenylureas interact with enzymes. However, no specific molecular docking studies detailing the binding mode of this compound with either urease or Photosystem II (PSII) have been found in the reviewed literature.

For context, studies on other phenylurea herbicides, such as diuron, have shown that they can inhibit Photosystem II by binding to the Q_B site on the D1 protein. nih.gov These analyses typically identify key amino acid residues within the binding pocket that form hydrogen bonds or other interactions with the inhibitor. For example, the urea moiety of some inhibitors has been shown to form hydrogen bonds with residues like His215 in the D1 protein. nih.gov

Similarly, various urea derivatives have been investigated as urease inhibitors, a key enzyme in certain bacteria and plants. nih.govnih.govcore.ac.uk Molecular docking studies in this area aim to elucidate how these inhibitors interact with the nickel-containing active site of the urease enzyme to block its function. nih.gov Without specific research on this compound, it is not possible to provide a data table or detailed findings on its specific binding interactions.

Exploration of Hydrophobic and Polar Interactions with Biological Macromolecules

The exploration of hydrophobic and polar interactions is fundamental to understanding a compound's mechanism of action. The two dichlorophenyl rings of this compound would be expected to participate in significant hydrophobic interactions, while the central urea group provides a site for polar, hydrogen-bonding interactions. nih.gov

Molecular dynamics simulations on urea itself (the parent molecule) have shown it can weaken hydrophobic interactions within proteins, contributing to its denaturing effect. nih.gov However, for a large, substituted molecule like this compound, the dominant interactions would involve its own hydrophobic surfaces (the phenyl rings) and its polar urea core interacting with a biological target. rsc.org

A computational analysis would typically map these interactions within an enzyme's active site, quantifying the contribution of each. This would involve identifying which amino acid side chains form hydrophobic contacts with the dichlorophenyl groups and which residues form hydrogen bonds with the urea's oxygen and nitrogen atoms. No such specific analysis for this compound is currently available in published research.

Structure Activity Relationship Sar Studies for Non Clinical Biological Effects

Influence of Halogen Substituents on Biological Activity Profiles

Halogen atoms, particularly chlorine, play a pivotal role in the biological activity of diaryl urea (B33335) compounds. Their electron-withdrawing nature and lipophilicity can significantly alter the molecule's interaction with biological targets.

The position and number of chlorine atoms on the phenyl rings are critical determinants of biological activity. In many diaryl urea derivatives, the presence of one or more electron-withdrawing groups, such as chlorine, on the terminal benzene ring is conducive to improved biological activity. For instance, aryl urea derivatives with 3,4-dichlorobenzene rings have demonstrated good proliferation inhibition activity, suggesting that this substitution pattern provides a suitable molecular size and electronic environment for binding to biological targets.

Research has shown that the introduction of a chlorine atom can significantly enhance the biological effects of a parent molecule. eurochlor.org For example, the anti-proliferative activity of certain cytokinin analogues is higher in their chlorinated forms. mdpi.com Specifically, the introduction of chlorine into the aromatic ring of these analogues has been found to reduce cytotoxicity while conferring the ability to protect cells from oxidative stress. mdpi.com The substitution pattern is also crucial; for example, a 3,4-dichloro derivative of N-phenyl-O-propyl-carbamate showed a 100-fold increase in the inhibition of the Hill reaction in plant photosynthesis compared to the unchlorinated version. eurochlor.org In some cases, the presence of a chlorine atom is essential for the activity of the compound. eurochlor.org

The compound 1,3-bis(3,5-dichlorophenyl)urea (B1682623), a close structural relative of the title compound, has been identified as an electron transport inhibitor. nih.gov This highlights the importance of the specific placement of chlorine atoms, as different isomers can exhibit distinct biological activities.

While chlorine is a common substituent, the effects of other halogens (fluorine, bromine, and iodine) have also been investigated to understand the broader impact of halogenation on activity. Studies on other classes of compounds, such as halogen-substituted flavonoids, have shown that increasing the atomic mass of the halogen substituent can improve biological activity. rsc.org For instance, in a series of tricyclic flavonoids, the antibacterial properties against both Gram-positive and Gram-negative pathogens increased in the order of fluorine to iodine. nih.govresearchgate.net This suggests that the size of the halogen atom may be a more significant factor than its polarity or electronic effects in determining the potency of these particular compounds. nih.govresearchgate.net

Effects of Other Aromatic Substituents on Activity

Beyond halogens, a variety of other substituents on the aromatic rings can modulate the biological activity of diaryl urea compounds. These modifications can alter the molecule's size, shape, lipophilicity, and electronic distribution, all of which are critical for its interaction with biological systems.

The introduction of alkyl groups, such as methyl groups, on the proximal and distal benzene rings of diaryl urea derivatives has been shown to enhance antiproliferative activity. nih.gov For instance, the introduction of a methyl group in the ortho-position of a biphenyl urea structure can improve inhibitory activity against certain kinases. nih.gov The size and polarity of these substituent groups in the aryl moiety substantially affect the substance's activity. mdpi.com In a study on ethylenediurea (B156026) derivatives, the introduction of a longer-chain ethyl substituent in the aromatic ring resulted in a compound with pronounced anti-proliferative activity. mdpi.com

Modifications involving hydroxyl and cyano groups can also significantly impact biological activity. For example, in a series of diaryl urea compounds with a quinoline group, those with a 6,7-dimethoxy modification exhibited better activity than those with a 6,7-dihydroxy modification. nih.gov This suggests that methylation of the hydroxyl groups is beneficial for activity in this specific chemical scaffold.

The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity. researchgate.net The introduction of a trifluoromethyl group to the terminal aryl ring of diaryl urea derivatives is often conducive to an improvement in biological activity. nih.gov For example, a diaryl urea compound with a 4-chloro-3-trifluoromethylphenyl terminal group showed high activity for C-RAF kinase inhibition. nih.gov The lipophilic nature of the trifluoromethyl group can enhance membrane permeability and metabolic stability of the molecule. nih.gov

The presence of a trifluoromethyl group, often in combination with a chlorine atom, is a feature of several potent kinase inhibitors. sciengine.com The position of these substituents is critical; for instance, a diaryl urea derivative with a chlorine atom situated between the aromatic ring and the trifluoromethyl group exhibited effective inhibition of several key intracellular kinases. nih.gov

Thiourea (B124793) Analogues: Structure-Activity Correlations

The substitution of the urea oxygen atom with sulfur to form a thiourea analogue is a common strategy in medicinal chemistry to explore new biological activities and structure-activity relationships (SAR). mdpi.com Thiourea derivatives, including analogues of 1,3-Bis(2,4-dichlorophenyl)urea, have been investigated for a wide range of biological effects, revealing key correlations between their chemical structure and activity.

Research into thiourea derivatives frequently shows that they exhibit different, and sometimes more potent, biological activities compared to their urea counterparts. For example, in studies on potential anticancer agents, thiourea derivatives have demonstrated significantly higher cytotoxicity against certain cancer cell lines than their corresponding urea analogues. One study found that 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was substantially more effective at reducing the proliferation of the A549 lung cancer cell line (IC50 value of 0.2 µM) compared to its urea counterpart (IC50 of 22.8 µM). biointerfaceresearch.com Similarly, a series of 1-aryl-3-(pyridin-2-yl) substituted compounds revealed that the thiourea derivatives were more active as anticancer agents than the urea derivatives. biointerfaceresearch.com

The substituents on the aryl rings of thiourea analogues play a critical role in determining their activity and selectivity. A study on 36 thiourea analogues as inhibitors of urea transporters (UT-A1 and UT-B) found a wide range of activities based on the steric and electronic features of these substituents. nih.gov The most potent inhibitor identified was 3-nitrophenyl-thiourea, which had an IC50 of approximately 0.2 mM for both transporters. nih.gov This study also highlighted the possibility of achieving isoform selectivity through specific substitutions. For instance, 4-nitrophenyl-thiourea was found to be relatively selective for UT-A1, while thioisonicotinamide was selective for UT-B. nih.gov

Further SAR studies on trifluoromethylphenylthiourea derivatives as cytotoxic agents identified 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea as a particularly potent compound against colon and leukemia cell lines. biointerfaceresearch.com This highlights the influence of halogen substitutions on the phenyl rings, a key feature of this compound. The nature and position of substituents on the aromatic rings can significantly alter the molecule's interaction with biological targets. mdpi.com For example, the presence of a methoxy group on a pyridine ring in certain thiourea derivatives was shown to enhance antiproliferative activity. mdpi.com

The following table summarizes the structure-activity correlations observed in various studies of thiourea analogues.

| Compound/Analogue Class | Structural Modification | Observed Biological Effect | Reference |

| 1-aryl-3-(pyridin-2-yl) thioureas | Replacement of urea with thiourea | Increased antitumor activity | biointerfaceresearch.com |

| Phenylthiourea Analogues | Addition of 3-nitro group | Potent inhibition of UT-A1 and UT-B urea transporters | nih.gov |

| Phenylthiourea Analogues | Addition of 4-nitro group | Selective inhibition of UT-A1 urea transporter | nih.gov |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Dichloro and trifluoromethyl substitutions | Strong cytotoxic effect against colon and leukemia cell lines | biointerfaceresearch.com |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | Replacement of urea with thiourea | Significantly enhanced antiproliferative activity in A549 cells | biointerfaceresearch.com |

Correlation between Molecular Structure and Physicochemical Parameters Relevant to Biological Action (e.g., lipophilicity)

The biological action of a compound like this compound is intrinsically linked to its physicochemical properties, which are dictated by its molecular structure. Parameters such as lipophilicity, electronic charge distribution, polarity, and molecular shape are crucial for determining how the molecule interacts with biological systems, including its absorption, distribution, and binding to target proteins. nih.gov

Lipophilicity, often quantified by the logarithm of the partition coefficient (log P), is a particularly important parameter for diaryl ureas. The diaryl urea scaffold itself contributes to the lipophilic character of the molecule, which facilitates binding within hydrophobic pockets of target proteins, such as kinases, through hydrophobic interactions. mdpi.com The aromatic rings flanking the central urea group play a key role by expanding the interaction footprint within these hydrophobic regions, leading to energetically favorable binding. nih.gov

The central urea (or thiourea) moiety is also critical, not just as a structural linker but as a hydrogen bond donor. The N-H groups can form crucial hydrogen bonds with amino acid residues in the binding sites of target proteins, which is a key element in the molecular recognition of diaryl ureas. nih.gov The interplay between the lipophilic aryl groups and the hydrogen-bonding urea core allows for a combination of hydrophobic and specific hydrogen-bonding interactions, which together contribute to high binding affinity and specificity. nih.gov

The correlation between structure and physicochemical properties can be seen across series of related compounds. Systematic changes in molecular structure, such as the number and position of halogen or hydroxyl groups, lead to regular changes in physicochemical properties, which in turn correlate with systematic changes in biological activity. nih.gov

The table below illustrates the relationship between structural features and physicochemical parameters relevant to biological action for diaryl urea and thiourea compounds.

| Structural Feature | Physicochemical Impact | Relevance to Biological Action | Reference |

| Diaryl urea/thiourea core | Provides a scaffold for two aryl groups; N-H groups act as H-bond donors. | Allows for specific hydrogen bonding interactions with target proteins. | nih.gov |

| Aromatic R groups | Increases lipophilicity and enables π-π stacking and other nonbonded interactions. | Broadens the interaction footprint within hydrophobic pockets of target proteins, enhancing binding affinity. | nih.govmdpi.com |

| Halogen substituents (e.g., Chlorine) | Increases lipophilicity; acts as an electron-withdrawing group. | Enhances membrane permeability and can increase potency by modifying electronic properties for target binding. | nih.gov |

| Replacement of Urea (C=O) with Thiourea (C=S) | Alters electronic properties, bond lengths, and hydrogen bonding capacity. | Often leads to different or more potent biological activity due to altered binding interactions with targets. | biointerfaceresearch.com |

Mechanistic Investigations of Biological Activity Non Clinical, Non Human

Mode of Action in Plant Physiology

While specific studies on 1,3-Bis(2,4-dichlorophenyl)urea's impact on plant physiology are not extensively detailed in the provided search results, the general mechanism for urea-based herbicides involves the inhibition of photosynthesis. This class of compounds is known to interfere with the photosynthetic electron transport chain, a critical process for plant survival.

Specific Binding Sites within Photosystem II

Herbicides belonging to the urea (B33335) class typically act on Photosystem II (PSII), a crucial protein complex in the thylakoid membranes of plants, algae, and cyanobacteria. nih.gov These herbicides disrupt the photosynthetic process by binding to the QB binding site on the D1 protein of the PSII reaction center. nih.gov This binding action competitively inhibits the binding of plastoquinone (B1678516), the native molecule, thereby blocking the electron flow. nih.gov Although the general binding site for urea-class herbicides is well-established, specific structural data for the binding of this compound to this site is not available in the provided search results. However, studies on related compounds, such as diuron, have been used to model the herbicide-binding site of PSII. nih.gov

Electron Transport Chain Disruption

The binding of urea-based herbicides to the D1 protein interrupts the photosynthetic electron transport chain between the primary quinone acceptor, QA, and the secondary quinone acceptor, QB. nih.gov This blockage prevents the re-oxidation of QA-, leading to a cascade of inhibitory effects. The disruption of the electron flow halts the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation, ultimately leading to plant death. A close relative, 1,3-bis(3,4-dichlorophenyl)urea (B1677363), has been demonstrated to be an electron transport inhibitor. nih.gov

Inhibition of Enzyme Activities in Research Models

Investigations into the enzymatic interactions of dichlorophenyl urea compounds have revealed inhibitory effects on several key enzymes in various research models.

Urease Enzyme Inhibition Mechanisms

While direct studies on this compound are not specified, research on similar urea and thiourea (B124793) derivatives of dipeptides conjugated with 2,3-dichlorophenyl piperazine (B1678402) has shown significant urease inhibitory activity. core.ac.uk Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a target for various therapeutic and agricultural applications. core.ac.ukniscpr.res.in The inhibitory mechanism of these related compounds suggests that the urea or thiourea moiety, along with the substituted phenyl rings, plays a crucial role in binding to the enzyme's active site. core.ac.uk For instance, thiourea derivatives with fluorine and chlorine substituents have demonstrated potent urease inhibition. core.ac.uk

Glutathione (B108866) S-Transferase (GST) Modulation in Cellular Models

Studies on a structurally similar compound, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4), have demonstrated inhibitory effects on Glutathione S-Transferase (GST) activity in melanoma and lung cancer cell lines. nih.govnih.govhoustonmethodist.org GSTs are a family of enzymes involved in the detoxification of a wide range of compounds, including xenobiotics. The inhibition of GST activity by COH-SR4 was observed in crude supernatants prepared from various cancer cell lines. nih.gov This suggests that the dichlorophenyl urea scaffold may interact with and modulate the activity of this important enzyme family. Research on other chlorinated compounds, like 2,4-dichlorophenoxyacetic acid, has also shown inhibition of plant GSTs, indicating that this class of molecules may have a broader interaction with GST enzymes. nih.gov

Eukaryotic Initiation Factor-2 Alpha (eIF2α) Kinase Activation in Cellular Research

Specific research detailing the activation of Eukaryotic Initiation Factor-2 Alpha (eIF2α) kinase by this compound was not found in the provided search results. However, research into related dichlorophenyl urea compounds has explored their effects on various cellular signaling pathways. For example, the compound COH-SR4 has been shown to activate the AMPK pathway in lung cancer cells. nih.gov While this is a different signaling pathway, it highlights the potential for this class of compounds to modulate key cellular kinases.

Mitochondrial Uncoupling via Fatty Acid-Activated Mechanism in Cellular Systems

The chemical compound this compound is part of a class of bisaryl ureas that have been investigated for their effects on mitochondrial function. Research on the structurally similar compound N,N'-bis(3,5-dichlorophenyl)urea, also known as SR4, has shed light on a novel mechanism of mitochondrial uncoupling. researchgate.net Unlike classical uncouplers, which are typically weak acids with a protonatable group, SR4 lacks such a feature. researchgate.net This led to investigations into alternative mechanisms for its observed ability to depolarize mitochondria. researchgate.net

Studies have revealed that SR4 facilitates proton transport across the inner mitochondrial membrane through a fatty acid-activated mechanism. researchgate.net In this model, fatty acids, which are naturally present in the lipid bilayer, act as the proton carriers. The bisaryl urea molecule then functions as an anion transporter, shuttling the deprotonated fatty acid anion back across the membrane to complete the proton leak cycle. researchgate.net This process effectively uncouples oxidative phosphorylation from ATP synthesis, dissipating the proton motive force as heat. researchgate.netwikipedia.org The efficiency of this uncoupling activity is influenced by the substitution pattern on the aryl rings, with lipophilic, electron-withdrawing groups enhancing the proton transport capacity. researchgate.net This mechanism represents a distinct mode of action for mitochondrial uncoupling mediated by a synthetic anion transporter in conjunction with endogenous fatty acids. researchgate.net

General Antibacterial and Antifungal Mechanisms (In Vitro/Non-Human Pathogens)

Derivatives of dichlorophenyl urea have demonstrated notable antibacterial and antifungal properties in various in vitro studies. The mechanisms underlying these activities are multifaceted, often involving the inhibition of essential cellular processes in pathogens.

In the realm of antibacterial action, a close relative, 1,3-bis(3,4-dichlorophenyl)urea, has been identified as an inhibitor of electron transport in Staphylococcus aureus. nih.gov This inhibition disrupts the bacterial respiratory chain, a critical pathway for energy production. Furthermore, a study on a series of new urea derivatives, including 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, revealed selective and potent inhibition against Acinetobacter baumannii. nih.gov The lipophilic adamantane (B196018) moiety in this derivative was highlighted as a key feature for its activity. nih.gov The general structure of 1,3-disubstituted ureas has been a scaffold for the development of new antimicrobial agents, with studies showing activity against a range of bacterial strains. nih.gov